molecular formula C18H19N3O3S B1250522 (+)-Rosiglitazone CAS No. 163860-16-0

(+)-Rosiglitazone

Katalognummer: B1250522
CAS-Nummer: 163860-16-0
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: YASAKCUCGLMORW-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-rosiglitazone is a rosiglitazone. It is an enantiomer of a (-)-rosiglitazone.

Wissenschaftliche Forschungsanwendungen

Glycemic Control and Insulin Sensitization

One of the primary applications of (+)-rosiglitazone is its ability to improve glycemic control in patients with type 2 diabetes. It enhances insulin sensitivity in peripheral tissues and the liver, leading to better glucose homeostasis. Clinical studies have demonstrated that rosiglitazone can reduce fasting blood glucose levels and improve hemoglobin A1c (HbA1c) levels significantly compared to other treatments like metformin or sulfonylureas .

Key Findings:

  • Rosiglitazone therapy resulted in a mean HbA1c reduction of approximately 1.0% over 18 months compared to controls .
  • It has been shown to reduce insulin resistance by 16.0% to 24.6%, significantly improving overall insulin sensitivity .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial for patients with diabetes who often exhibit chronic low-grade inflammation. Studies have reported reductions in inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) following treatment with rosiglitazone .

Inflammatory Markers:

Cytokine Change Post-Treatment
TNF-αSignificant reduction
IL-6Significant reduction
Hypersensitive C-reactive proteinDecreased levels

Cardiovascular Implications

The cardiovascular safety profile of this compound has been a subject of extensive research. While some studies suggest an increased risk of heart failure associated with its use, others indicate that it does not significantly elevate overall cardiovascular mortality when used in combination therapy . The RECORD trial showed that while there was an increased incidence of heart failure events, the overall cardiovascular outcomes remained comparable to other diabetes medications .

Cardiovascular Outcomes:

  • Increased risk of heart failure (HR = 2.10) in patients treated with rosiglitazone compared to controls .
  • No significant increase in overall cardiovascular mortality observed in long-term studies .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound, particularly in models of Alzheimer's disease. Research indicates that it may help reduce amyloid-beta accumulation in the brain and improve cognitive function by modulating inflammatory responses and enhancing microglial activity . This suggests a promising avenue for treating neurodegenerative diseases.

Cognitive Benefits:

  • Rosiglitazone treatment led to improved recognition and spatial memory in transgenic mouse models of Alzheimer's disease .
  • The drug facilitated the clearance of amyloid plaques from the brain, which are characteristic of Alzheimer's pathology .

Summary Table of Applications

Application Effect/Outcome
Glycemic ControlReduces HbA1c by ~1.0%; improves insulin sensitivity
Anti-inflammatoryDecreases TNF-α, IL-6; reduces chronic inflammation
Cardiovascular HealthIncreased heart failure risk; comparable mortality outcomes
NeuroprotectionReduces amyloid-beta; improves cognitive function

Eigenschaften

CAS-Nummer

163860-16-0

Molekularformel

C18H19N3O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1

InChI-Schlüssel

YASAKCUCGLMORW-OAHLLOKOSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Isomerische SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3

Kanonische SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Rosiglitazone
Reactant of Route 2
Reactant of Route 2
(+)-Rosiglitazone
Reactant of Route 3
(+)-Rosiglitazone
Reactant of Route 4
Reactant of Route 4
(+)-Rosiglitazone
Reactant of Route 5
(+)-Rosiglitazone
Reactant of Route 6
Reactant of Route 6
(+)-Rosiglitazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.